molecular formula C16H36BrN B1353931 Dodecylethyldimethylammonium bromide CAS No. 68207-00-1

Dodecylethyldimethylammonium bromide

Cat. No.: B1353931
CAS No.: 68207-00-1
M. Wt: 322.37 g/mol
InChI Key: FFGSPQDSOUPWGY-UHFFFAOYSA-M
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dodecylethyldimethylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through electrostatic and hydrophobic interactions. For instance, it can act as a growth-directing surfactant in the synthesis of monodisperse gold nanorods . Additionally, it is used in the synthesis of poly(methyl methacrylate)-poly(N-isopropylacrylamide) core-shell particles via emulsion polymerization . These interactions are crucial for stabilizing and controlling the size and shape of the synthesized particles.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell membrane integrity and permeability. This compound can disrupt cell signaling pathways, gene expression, and cellular metabolism. For example, its cationic nature allows it to interact with negatively charged cell membranes, leading to membrane destabilization and increased permeability . This can result in the leakage of cellular contents and ultimately cell death, making it an effective antimicrobial agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to cell membranes through electrostatic interactions with negatively charged phospholipids and hydrophobic interactions with membrane lipids . This binding disrupts the membrane structure, leading to increased permeability and cell lysis. Additionally, this compound can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in membrane integrity and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily act as a surfactant or antimicrobial agent. At higher doses, it can cause significant toxic effects, including irritation of the respiratory system, skin, and eyes . In animal studies, threshold effects have been observed, where a certain concentration of the compound is required to elicit a noticeable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It interacts with enzymes and cofactors involved in lipid metabolism and membrane synthesis . The compound can affect metabolic flux by altering the availability of substrates and intermediates in these pathways. Additionally, it can influence metabolite levels by disrupting membrane integrity and causing leakage of cellular contents.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its physicochemical properties. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s cationic nature allows it to accumulate in negatively charged cellular compartments, such as lysosomes and mitochondria. This localization can affect its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization due to its chemical properties. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with membrane lipids can lead to its accumulation in the plasma membrane or intracellular membranes. This localization is crucial for its function as a surfactant and antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylethyldimethylammonium bromide can be synthesized through the quaternization of dodecylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure consistent product quality. The final product is often obtained in a high-purity form through multiple purification steps, including filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions

Dodecylethyldimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interactions with anionic species.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, sulfates, and other anionic compounds. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, in aqueous or organic solvents .

Major Products Formed

The major products formed from reactions involving this compound are typically quaternary ammonium salts with different anions. These products retain the cationic nature of the original compound and exhibit similar surfactant properties .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyltrimethylammonium bromide
  • Didodecyldimethylammonium bromide
  • Trimethyloctadecylammonium bromide
  • Dimethyldioctadecylammonium bromide
  • Hexadecyltrimethylammonium bromide

Uniqueness

Compared to similar compounds, dodecylethyldimethylammonium bromide exhibits unique properties due to the presence of the ethyl group, which can influence its surfactant behavior and interaction with other molecules. This slight structural variation can lead to differences in its effectiveness in various applications, such as the synthesis of nanomaterials and its antimicrobial activity .

Properties

IUPAC Name

dodecyl-ethyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSPQDSOUPWGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897379
Record name N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68207-00-1
Record name Dodecylethyldimethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68207-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldodecylethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068207001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecylethyldimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYLDODECYLETHYLAMMONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YOU5667H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecylethyldimethylammonium bromide

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